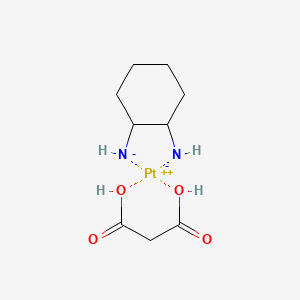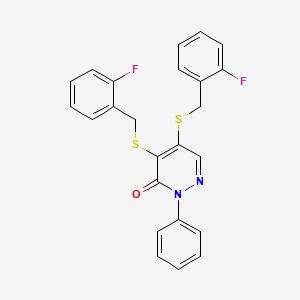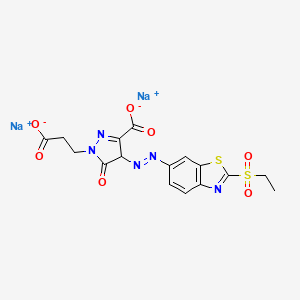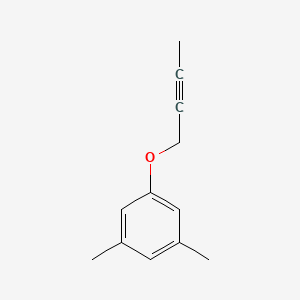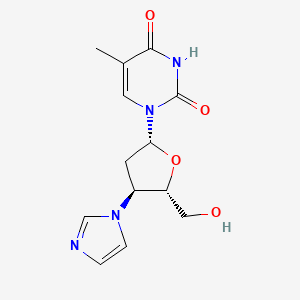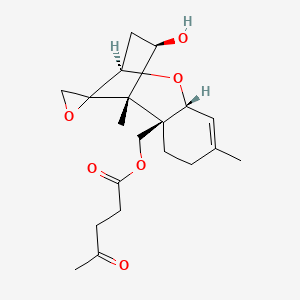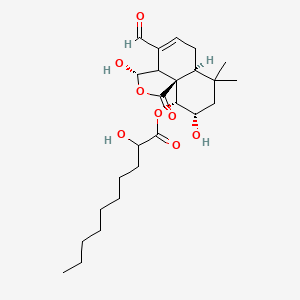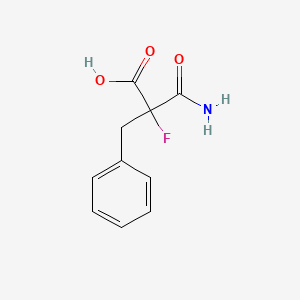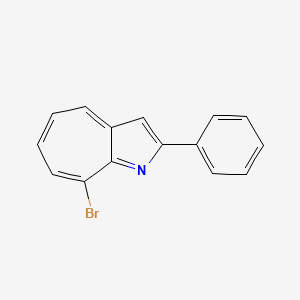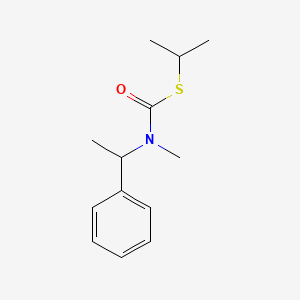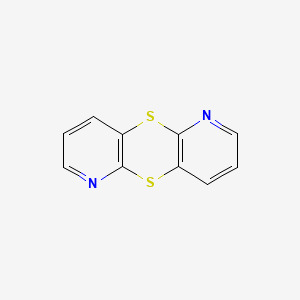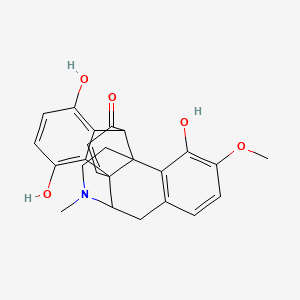
Flavothebanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavothebanone is a polyphenolic compound belonging to the flavonoid family. Flavonoids are naturally occurring compounds found in various fruits, vegetables, and other plant-based foods. They are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Flavothebanone can be synthesized through various chemical reactions involving the cyclization of chalcones. The most common method involves the oxidative cyclization of o-hydroxychalcones under acidic conditions. This reaction typically requires a catalyst such as ferric chloride or iodine and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of flavonoids like this compound often involves the use of natural deep eutectic solvents (NADES) for extraction from plant materials. This method is environmentally friendly and efficient, allowing for high yields of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Flavothebanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids, which have different biological activities.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, dihydroflavonoids, and various substituted derivatives, each with unique biological properties .
Applications De Recherche Scientifique
Flavothebanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: this compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: Research has shown that this compound has potential anticancer properties, making it a candidate for drug development.
Industry: This compound is used in the food and cosmetic industries for its antioxidant properties, which help in preserving products and enhancing their health benefits
Mécanisme D'action
Flavothebanone exerts its effects through various molecular mechanisms:
Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation
Comparaison Avec Des Composés Similaires
Flavothebanone is similar to other flavonoids such as quercetin, kaempferol, and apigenin. it has unique properties that set it apart:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties, quercetin is widely studied for its health benefits.
Kaempferol: This flavonoid has potent anticancer properties and is used in various therapeutic applications.
Apigenin: Apigenin is known for its anti-inflammatory and anticancer activities, particularly in the context of skin and prostate cancers .
This compound’s unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
507-78-8 |
|---|---|
Formule moléculaire |
C24H23NO5 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
4,7,16-trihydroxy-15-methoxy-20-methyl-20-azahexacyclo[8.7.3.32,9.01,9.03,8.012,17]tricosa-3,5,7,12(17),13,15,21-heptaen-23-one |
InChI |
InChI=1S/C24H23NO5/c1-25-10-9-24-19-12(3-6-16(30-2)22(19)29)11-17(25)23(24)8-7-15(28)21(24)18-13(26)4-5-14(27)20(18)23/h3-8,17,21,26-27,29H,9-11H2,1-2H3 |
Clé InChI |
GBGWHBWKYRGXRK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O)C6=C(C=CC(=C46)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)
